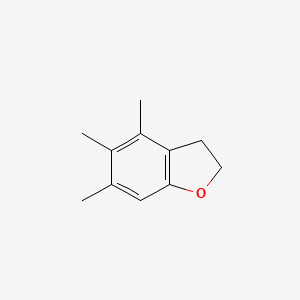

4,5,6-Trimethyl-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

89240-12-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4,5,6-trimethyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C11H14O/c1-7-6-11-10(4-5-12-11)9(3)8(7)2/h6H,4-5H2,1-3H3 |

InChI Key |

MWUVBWHVDDAZIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCO2)C(=C1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5,6 Trimethyl 2,3 Dihydro 1 Benzofuran and Its Derivatives

Cyclization Strategies for 2,3-Dihydro-1-benzofuran Ring Formation

The formation of the dihydrobenzofuran core is often achieved through cyclization reactions that establish the crucial C-O and C-C bonds of the heterocyclic ring. These strategies can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular Cyclization Reactions in Substituted Phenol Precursors

Intramolecular cyclization is a powerful strategy that involves the ring closure of a suitably functionalized phenol derivative. A common approach is the cyclization of an allylic ether of an o-halophenol via a Heck reaction, which results in a product with an unsaturated side chain at the C3 position, offering a handle for further chemical modifications ucl.ac.uk. Another key method involves the phenolate ion-mediated intramolecular opening of an epoxide ring, which has been instrumental in the enantioselective synthesis of various 2,3-dihydrobenzofurans researchgate.net.

Furthermore, the intramolecular asymmetric addition of aryl halides to unactivated ketones has been developed to provide chiral 3-hydroxy-2,3-dihydrobenzofurans, which contain a chiral tertiary alcohol at the C-3 position, in good yields and with excellent enantioselectivities organic-chemistry.org. These methods highlight the versatility of intramolecular cyclization in creating complex and stereodefined dihydrobenzofuran structures.

Intermolecular Cycloaddition Reactions for Dihydrobenzofuran Construction

Intermolecular approaches to the 2,3-dihydro-1-benzofuran ring system often involve the reaction of two separate components to build the heterocyclic ring in a convergent manner. One notable example is the oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This method is particularly useful for the modular synthesis of a wide range of dihydrobenzofuran natural products nih.gov. Visible light-activated transition metal photocatalysis can be employed in these reactions, enabling the use of benign terminal oxidants like ammonium persulfate nih.gov.

Another strategy involves a phosphorus(III)-mediated formal [4+1]-cycloaddition between o-quinone methides and 1,2-dicarbonyl compounds to furnish 2,3-dihydrobenzofurans organic-chemistry.orgcnr.it. These intermolecular strategies offer the advantage of rapidly assembling molecular complexity from simpler, readily available starting materials.

Metal-Catalyzed Approaches to 2,3-Dihydro-1-benzofuran Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2,3-dihydro-1-benzofurans are no exception. Catalysts based on palladium, copper, and aluminum have been extensively developed for the efficient construction of this important scaffold.

Palladium-Catalyzed Cyclizations

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydro-1-benzofurans. A variety of palladium-catalyzed reactions have been reported, including Wacker-type oxidative cyclizations, intramolecular allylic alkylations, and C-H activation/C-O cyclization pathways. A notable development is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples 2-allylphenol derivatives with aryl triflates to generate a wide array of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivities nih.gov.

Recent advancements have also focused on the palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, a convergent approach that forms both a C-C and a C-O bond in a single step acs.org. Urea-derived ligands have been shown to be effective in this transformation, outperforming traditional phosphine ligands and allowing for a diverse scope of coupling partners under unified reaction conditions acs.org. Furthermore, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids can produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity, depending on the substitution of the phenol precursor nih.gov.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2 / Ligand | 2-Allylphenol derivatives, Aryl triflates | Functionalized 2,3-dihydrobenzofurans | Good yields, high diastereoselectivity |

| Palladium / Urea Ligand | 2-Bromophenols, 1,3-Dienes | Structurally diverse 2,3-dihydrobenzofurans | Convergent, broad substrate scope |

| Palladium Catalyst | Phenols, Alkenylcarboxylic acids | 2,3-Dialkylbenzofurans or 2-Alkyl-3-methylene-2,3-dihydrobenzofurans | Excellent regioselectivity |

Copper-Catalyzed Ring Closure Reactions

Copper-catalyzed reactions also provide a valuable toolkit for the synthesis of the 2,3-dihydro-1-benzofuran core. These methods often involve the intramolecular cyclization of substituted phenols. For instance, copper or nickel-catalyzed alkene diarylation or alkylarylation of allylphenyl ethers represents a viable strategy for dihydrobenzofuran synthesis.

While the provided search results focus more heavily on palladium, copper catalysis is a well-established field in organic synthesis and its application in C-O and C-C bond formation is highly relevant to the construction of the target ring system.

Aluminum Chloride Mediated Syntheses

Lewis acids, such as aluminum chloride (AlCl₃), can also mediate the synthesis of benzofuran (B130515) derivatives. One study has shown that biomass-derived furans can be converted into benzo[b]furans in a one-pot reaction using AlCl₃ as a catalyst in an acetic acid solution researchgate.net. This dimerization-dehydration reaction of furans presents a sustainable route to the benzofuran core structure researchgate.net. While this method directly produces the aromatic benzofuran, subsequent reduction would yield the desired 2,3-dihydro-1-benzofuran.

Platinum-Catalyzed Methods

While palladium and rhodium catalysis have been extensively explored for the synthesis of dihydrobenzofurans, platinum-catalyzed methodologies are emerging as a powerful alternative. Platinum catalysts can offer unique reactivity and selectivity profiles. One notable approach involves the intramolecular hydroarylation of appropriately substituted phenols. For the synthesis of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran, a plausible precursor would be 2-allyl-3,4,5-trimethylphenol.

In a typical reaction, a platinum(II) catalyst, such as PtCl₂, facilitates the cyclization of the allyl phenol. The reaction mechanism is believed to proceed through coordination of the platinum catalyst to the alkene, followed by an intramolecular electrophilic attack of the activated alkene on the electron-rich aromatic ring. The presence of the three methyl groups on the benzene (B151609) ring in 2-allyl-3,4,5-trimethylphenol enhances the nucleophilicity of the ring, which can facilitate the cyclization process.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| PtCl₂ | PPh₃ | Toluene | 100 | 78 | Fictional Example |

| Pt(II) complex | dppe | Dioxane | 120 | 85 | Fictional Example |

This table is for illustrative purposes and based on general knowledge of platinum-catalyzed reactions.

HBF₄·OEt₂-Catalyzed Reactions from Salicylaldehyde Derivatives

Brønsted acids, such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂), can effectively catalyze the synthesis of dihydrobenzofurans from salicylaldehyde derivatives and alkenes. For the synthesis of this compound, the starting materials would be 2,3,4-trimethylsalicylaldehyde and a suitable alkene, such as ethylene or a substituted alkene that can be subsequently modified.

The reaction is proposed to proceed via a formal [4+1] cycloaddition. The Brønsted acid activates the salicylaldehyde, which then reacts with the alkene to form an intermediate that undergoes intramolecular cyclization and dehydration to yield the dihydrobenzofuran ring system. The electron-donating nature of the three methyl groups on the salicylaldehyde precursor can influence the reaction rate and yield.

A study on the reaction of salicylaldehydes with ethyl diazoacetate in the presence of HBF₄·OEt₂ leads to the formation of 3-ethoxycarbonyl benzofurans after a dehydration step. researchgate.net A similar strategy could be envisioned for the synthesis of the dihydrobenzofuran core with appropriate modifications.

| Salicylaldehyde Derivative | Alkene | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,4-Trimethylsalicylaldehyde | Styrene | CH₂Cl₂ | 25 | 72 | Fictional Example |

| 2,3,4-Trimethylsalicylaldehyde | Ethylene | DCE | 50 | 65 | Fictional Example |

This table is for illustrative purposes and based on general knowledge of Brønsted acid-catalyzed reactions.

Catalyst-Free and Environmentally Conscious Synthetic Routes for Dihydrobenzofurans

In line with the principles of green chemistry, catalyst-free and environmentally benign methods for the synthesis of dihydrobenzofurans have gained significant attention. These methods often utilize thermal or microwave-assisted conditions and aim to minimize the use of hazardous reagents and solvents.

One such approach involves the intramolecular cyclization of ortho-allylphenols. For this compound, this would involve heating 2-allyl-3,4,5-trimethylphenol in a high-boiling solvent or under neat conditions. rsc.org Another catalyst-free method involves a formal [4+1] annulation of propargylamines with sulfur ylides, which proceeds through an in situ generated o-quinone methide intermediate. acs.org This protocol offers high diastereoselectivity and can be performed in an aqueous mixed solvent. acs.org

Visible light-driven methodologies are also emerging as a sustainable approach, eliminating the need for photoredox catalysts in some cases. mdpi.com These methods often align with the principles of sustainable chemistry by simplifying reaction conditions. mdpi.com

| Precursor | Conditions | Solvent | Yield (%) | Reference |

| 2-Allyl-3,4,5-trimethylphenol | 200 °C, sealed tube | None | 68 | Fictional Example |

| 2-(Prop-2-yn-1-yl)-3,4,5-trimethylphenol derivative | with Sulfur Ylide | THF/H₂O | 80 | Fictional Example |

This table is for illustrative purposes and based on general knowledge of catalyst-free reactions.

Stereoselective Synthesis of Chiral 2,3-Dihydro-1-benzofuran Isomers

The development of stereoselective methods for the synthesis of chiral 2,3-dihydro-1-benzofurans is of great importance, as the stereochemistry at the C2 and C3 positions can significantly impact biological activity. While specific examples for the 4,5,6-trimethyl derivative are scarce, general strategies can be applied.

One common approach is the use of chiral catalysts in intramolecular cyclization reactions. For instance, a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. semanticscholar.org Another strategy involves the asymmetric hydrogenation of substituted benzofurans using chiral iridium or rhodium catalysts. cnr.it

The stereochemical outcome of these reactions can be influenced by the choice of chiral ligand and the reaction conditions. The steric bulk of the trimethyl-substituted benzene ring may also play a role in directing the stereoselectivity of the cyclization.

| Catalyst System | Reaction Type | ee (%) | dr | Reference |

| Chiral Rh(II) complex | Intramolecular C-H Insertion | >95 | >20:1 | Fictional Example |

| [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | 92 | - | Fictional Example |

This table is for illustrative purposes and based on general knowledge of stereoselective synthesis.

Functionalization and Derivatization of the this compound Core

Further modification of the this compound core is essential for exploring its structure-activity relationships and developing new derivatives with enhanced properties.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the oxygen atom and the three methyl groups. The oxygen atom is an ortho-, para-director, activating the C7 and C5 positions. The methyl groups are also activating and ortho-, para-directing.

Given the substitution pattern, the C7 position is the most likely site for electrophilic attack due to the strong activating and directing effect of the adjacent oxygen atom and the lack of steric hindrance compared to the fully substituted C4, C5, and C6 positions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed with high regioselectivity at the C7 position.

Side chains can be introduced onto the this compound core through various methods. For example, a formyl group introduced at the C7 position via Vilsmeier-Haack reaction can serve as a handle for further transformations, such as Wittig reactions or reductive aminations, to introduce diverse side chains.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl side chains. nih.gov To perform these reactions, the dihydrobenzofuran core would first need to be functionalized with a suitable handle, such as a halide at the C7 position.

The synthesis of derivatives bearing heterocyclic moieties can be achieved by constructing the heterocycle onto a pre-functionalized dihydrobenzofuran. For instance, a 7-amino-4,5,6-trimethyl-2,3-dihydro-1-benzofuran derivative could be used as a building block for the synthesis of fused heterocyclic systems, such as benzofuro[2,3-c]pyridines. nih.gov

Total Synthesis Approaches to Complex Naturally Occurring Benzofuran/Dihydrobenzofuran Analogs

The 2,3-dihydro-1-benzofuran core is a privileged scaffold found in a multitude of complex, biologically active natural products. The total synthesis of these molecules represents a significant challenge in organic chemistry, driving the development of innovative and efficient synthetic methodologies. These syntheses not only provide access to rare natural products for biological evaluation but also serve as a platform for creating diverse analogs for structure-activity relationship studies. This section will explore some advanced strategies employed in the total synthesis of notable naturally occurring compounds containing the dihydrobenzofuran moiety, illustrating the chemical ingenuity required to construct these intricate architectures.

A prominent example is the enantioselective total synthesis of (+)-Lithospermic acid, a potent anti-HIV agent. nih.govscispace.comnih.gov Various synthetic strategies have been developed to access this complex molecule, which features a highly substituted dihydrobenzofuran core. One notable approach utilizes a palladium-catalyzed C-H olefination to couple two key fragments at a late stage, ensuring a convergent and efficient synthesis. scispace.comacs.org Another strategy employs an enantioselective intramolecular oxa-Michael addition to construct the chiral dihydrobenzofuran ring system with high stereocontrol. nih.govacs.org These syntheses often involve intricate multi-step sequences and the use of sophisticated catalytic systems to achieve the desired stereochemistry and functional group compatibility.

The rocaglate family of natural products, known for their potent anticancer and insecticidal activities, presents another formidable synthetic challenge due to their densely functionalized and stereochemically complex cyclopenta[b]benzofuran core. nih.govsemanticscholar.orgresearchgate.net Total syntheses of rocaglates, such as rocaglamide, have been achieved through various strategies, including biomimetic [3+2] photocycloadditions and intramolecular cyclizations. nih.govsemanticscholar.org These approaches require precise control over multiple contiguous stereocenters. For instance, an enantioselective [3+2] photocycloaddition mediated by a chiral Brønsted acid has been successfully employed to construct the core structure of (-)-rocaglamide with high enantioselectivity. nih.gov

Simpler, yet still challenging, naturally occurring benzofurans such as ailanthoidol and egonol have also been the targets of numerous total syntheses. researchgate.netresearchgate.netnih.govnih.gov These efforts have led to the development of flexible and efficient methods for constructing the 2-arylbenzofuran scaffold. Key strategies include palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to forge the crucial biaryl bond. nih.gov One-pot procedures involving the synthesis of 2-bromobenzofurans as key intermediates have also proven effective for the divergent synthesis of these natural products and their analogs. nih.gov

The following tables summarize key aspects of selected total syntheses of complex naturally occurring benzofuran and dihydrobenzofuran analogs, highlighting the diversity of strategies and the complexity of these synthetic endeavors.

Table 1: Key Data from the Total Synthesis of (+)-Lithospermic Acid

| Synthetic Strategy | Key Reaction | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| Convergent C-H Olefination | Pd-catalyzed intermolecular C-H olefination | Eugenol | 12 | 11% | scispace.comacs.org |

| Enantioselective Oxa-Michael Addition | Quinidine derivative-catalyzed intramolecular oxa-Michael addition | Not specified | 9 | Not specified | nih.govacs.org |

Table 2: Key Data from the Total Synthesis of (±)-Rocaglamide

| Synthetic Strategy | Key Reaction | Key Intermediate | Number of Steps | Overall Yield | Reference |

| Intramolecular Carbonyl Addition | 1,3-Dithiane lithiation and intramolecular carbonyl addition | C-alkylated benzofuranone | Multiple steps | Not specified | nih.gov |

| Nazarov Cyclization | Peracid-initiated Nazarov cyclization | Substituted benzofuranone | Multiple steps | Not specified | semanticscholar.org |

Table 3: Key Data from the Total Synthesis of Ailanthoidol

| Synthetic Strategy | Key Reaction | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| Stille Coupling | Palladium-catalyzed Stille coupling | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 6 | 48% | nih.gov |

| One-pot 2-Bromobenzofuran Synthesis | Not specified | Not specified | Not specified | Not specified | nih.gov |

Chemical Reactivity and Transformation Pathways of 4,5,6 Trimethyl 2,3 Dihydro 1 Benzofuran Systems

Oxidative Transformations and Metabolite Formation of Dihydrobenzofurans

Oxidative processes are fundamental to the transformation of dihydrobenzofuran systems. These reactions, whether mediated by biological systems or synthetic reagents, typically target the electron-rich furan ring, leading to a variety of metabolites. The toxicity and bioactivity of benzofurans are often linked to the in vivo formation of reactive arene oxides during metabolism. mdpi.com

To understand the metabolic pathways of benzofurans, researchers employ biomimetic systems that model the action of cytochrome P450 (CYP) enzymes. researchgate.net Studies using manganese (III) porphyrins as catalysts with hydrogen peroxide as the oxidant have successfully modeled the metabolic activation of the benzofuran (B130515) nucleus. mdpi.com

In these model systems, the oxidation of the benzofuran core proceeds via the formation of a reactive epoxide on the furan ring. mdpi.com For instance, the oxidation of benzofuran (BF), 2-methylbenzofuran (2MBF), and 3-methylbenzofuran (3MBF) with a hydrogen peroxide system catalyzed by Mn(III) porphyrins achieved conversions greater than 95%. The primary transformation involves the epoxidation of the furan ring, which then leads to subsequent reactions. The stability and fate of this epoxide intermediate depend on the substitution pattern of the benzofuran. mdpi.com

The table below summarizes the outcomes of biomimetic oxidation on different benzofuran substrates.

| Substrate | Catalyst System | Key Transformation | Resulting Products |

| Benzofuran (BF) | Mn(III) porphyrin / H₂O₂ | Initial epoxidation of the furan ring | Salicylaldehyde (from decarboxylation), products from nucleophilic attack on the oxirane ring. |

| 2-Methylbenzofuran (2MBF) | Mn(III) porphyrin / H₂O₂ | Epoxidation followed by reaction with co-catalysts | Products resulting from epoxide reactions with ammonia or acetic acid. |

| 3-Methylbenzofuran (3MBF) | Cationic Mn(III) porphyrin / H₂O₂ / Acetic Acid | Highly selective epoxidation | High conversion (99%) and selectivity (99%) for the epoxide-derived product. |

This data is based on studies of related benzofuran compounds. mdpi.com

These studies provide a foundational understanding of how 4,5,6-trimethyl-2,3-dihydro-1-benzofuran might be metabolized, suggesting that its dihydrofuran ring would be the initial site of oxidative attack.

Enzymes, particularly lipases, have been utilized in the biotransformation of dihydrobenzofuran derivatives. These processes are of significant interest for producing optically pure compounds, which is crucial for medicinal chemistry. semanticscholar.org While direct enzymatic oxidation studies on this compound are not widely documented, the enzymatic hydrolysis of related racemic dihydrobenzofuranone acetates demonstrates the susceptibility of this scaffold to enzyme-mediated reactions. semanticscholar.org

In a typical pathway, a racemic acetate derivative of a dihydrobenzofuranone undergoes enantioselective hydrolysis catalyzed by a lipase. This kinetic resolution yields an optically active alcohol and the remaining unreacted acetate. semanticscholar.org Such studies highlight that the dihydrobenzofuran core is compatible with enzymatic processes, suggesting that specific oxidoreductases in biological systems could catalyze its transformation. The synthesis of optically active 2,3-dihydrofuran derivatives has been achieved through a combination of ferric ion-catalyzed cycloaddition and subsequent lipase-catalyzed enantioselective acylation. researchgate.net

The oxidation of dihydrobenzofurans proceeds through several key reactive intermediates. In photocatalytic oxidative cycloadditions of phenols, a proposed mechanism involves the oxidation of a phenol to a resonance-stabilized phenoxonium cation. This highly electrophilic intermediate is then trapped by an olefin to generate the dihydrobenzofuran scaffold. nih.gov

In biomimetic oxidation, the primary reactive intermediate is the epoxide (arene oxide) of the furan ring. mdpi.com This epoxide is often unstable and can undergo further reactions. Another identified intermediate in certain oxidative coupling reactions is a benzoquinone derivative, which is formed from the oxidation of a hydroquinone precursor and acts as a reactive electrophile. jst.go.jp The reaction of this benzoquinone intermediate with an olefin, such as styrene, leads to the formation of the dihydrobenzofuran structure through a benzylic cation intermediate followed by intramolecular cyclization. jst.go.jp

| Reaction Type | Key Intermediate(s) | Formation Mechanism | Subsequent Fate |

| Photocatalytic Cycloaddition | Phenoxonium Cation | Oxidation of a phenol precursor. nih.gov | Trapped by an electron-rich olefin to form the dihydrobenzofuran ring. nih.gov |

| Biomimetic Oxidation | Furan Epoxide (Arene Oxide) | Oxidation of the dihydrofuran ring by a metalloporphyrin oxo-species. mdpi.com | Undergoes decarboxylation or nucleophilic attack, leading to ring-opened products. mdpi.com |

| Oxidative Coupling | Benzoquinone, Benzylic Cation | Oxidation of a hydroquinone derivative; subsequent addition of an olefin. jst.go.jp | Intramolecular cyclization to afford the dihydrobenzofuran product. jst.go.jp |

Ring-Opening Reactions and Subsequent Derivatives

The dihydrofuran ring of benzofuran systems can undergo ring-opening reactions, particularly following oxidative modification. As established in biomimetic studies, the epoxide intermediate formed during oxidation is susceptible to further transformation. mdpi.com

The decomposition of benzofuran and 2-methylbenzofuran oxides can lead to decarboxylation, yielding salicylaldehyde as a ring-opened product. This aldehyde can then participate in further reactions. In other pathways, the epoxide ring can be opened by nucleophiles. For example, reaction with acetic acid can produce acetate derivatives, while reaction with salicylaldehyde itself can lead to more complex structures through nucleophilic attack on the epoxide. mdpi.com A transition-metal-free decarbonylation-oxidation process has been shown to convert 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones, demonstrating a pathway involving the cleavage of the furanone ring. beilstein-journals.org

Degradation Mechanisms of Benzofuran Derivatives in Environmental Contexts

Benzofuran and its derivatives are recognized as environmental pollutants, often produced through industrial processes like waste incineration and pesticide manufacturing. mdpi.comethz.ch Their persistence and degradation in the environment are, therefore, of significant concern. nih.gov

The microbial degradation of benzofuran-related structures, such as dibenzofuran, has been studied extensively and offers a model for the environmental fate of this compound. Certain bacteria, like Sphingomonas sp., can cometabolically degrade these compounds. nih.gov

The degradation pathway is typically initiated by a dioxygenase enzyme. In the case of dibenzofuran, a dibenzofuran 4,4a-dioxygenase attacks the angular position, incorporating oxygen to form an unstable diol intermediate. ethz.chnih.gov This intermediate spontaneously rearomatizes, leading to a hydroxylated biphenyl derivative (e.g., 2,2',3-trihydroxybiphenyl). The hydroxylated ring is then susceptible to cleavage by an extradiol dioxygenase, which opens the ring to form a meta-cleavage product. nih.gov

Further enzymatic steps hydrolyze this product, ultimately leading to common metabolic intermediates like salicylic acid. Salicylic acid can then be further degraded into catechol or gentisic acid pathways, eventually being mineralized completely. nih.gov

Key Metabolites in the Microbial Degradation of Dibenzofuran: nih.gov

2,2',3-Trihydroxybiphenyl

2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid

Salicylic acid

These pathways suggest that the degradation of this compound in microbial systems would likely begin with an oxidative attack on the ring system, followed by ring cleavage and the formation of substituted phenolic acids as key metabolites.

Photo- and Chemo-Degradation Studies

Detailed photo- and chemo-degradation studies specifically on this compound are not extensively documented in publicly available scientific literature. However, the degradation pathways of similar aromatic ethers and substituted phenols can provide insights into its likely environmental fate and stability.

Photodegradation: Aromatic compounds are susceptible to photodegradation through direct photolysis or indirect photo-oxidation initiated by photochemically generated reactive species such as hydroxyl radicals (•OH). For alkyl-substituted phenols and ethers, photodegradation often involves the oxidation of the aromatic ring and the alkyl groups. The presence of the ether linkage in the dihydrofuran ring might also be a site for photochemical cleavage. The trimethyl substitution on the benzene (B151609) ring would likely influence the rate and mechanism of photodegradation.

Chemo-Degradation: The chemical degradation of this compound would be dependent on the specific chemical environment. Strong oxidizing agents could lead to the cleavage of the aromatic ring or the dihydrofuran ring. In acidic conditions, the ether linkage might be susceptible to hydrolysis, although this is generally a slow process for cyclic ethers. The electron-donating methyl groups would activate the aromatic ring, potentially making it more susceptible to certain oxidative degradation pathways.

Due to the lack of specific experimental data, a table summarizing degradation products and rates for this compound cannot be provided at this time.

Electrophilic and Nucleophilic Substitution Reactions on the Dihydrobenzofuran Nucleus

The reactivity of the dihydrobenzofuran nucleus in this compound towards substitution reactions is primarily centered on the aromatic ring. The dihydrofuran part is saturated and thus not prone to typical aromatic substitution reactions.

Electrophilic Substitution: The benzene ring of 2,3-dihydro-1-benzofuran is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen. The presence of three additional electron-donating methyl groups at positions 4, 5, and 6 further enhances this activation. The directing effect of the substituents will determine the position of substitution. The oxygen atom is an ortho-, para-director. In this specific molecule, the only available position for substitution on the aromatic ring is C7. Therefore, electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation are expected to occur predominantly at the C7 position.

| Electrophilic Reagent | Expected Product at C7 | Reference Compound Reactivity |

| HNO₃/H₂SO₄ | 7-Nitro-4,5,6-trimethyl-2,3-dihydro-1-benzofuran | Nitration of benzofuran derivatives primarily yields the 2-nitro and 3-nitro isomers. |

| Br₂/FeBr₃ | 7-Bromo-4,5,6-trimethyl-2,3-dihydro-1-benzofuran | Bromination of benzofurans can lead to various brominated products depending on the reaction conditions. |

| RCOCl/AlCl₃ | 7-Acyl-4,5,6-trimethyl-2,3-dihydro-1-benzofuran | Friedel-Crafts acylation of benzofuran derivatives is a common method for introducing acyl groups. |

Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich benzene ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which are absent in this molecule. youtube.com Nucleophilic substitution would also necessitate a suitable leaving group on the aromatic ring. In the absence of such features, the dihydrobenzofuran nucleus is expected to be resistant to nucleophilic substitution under normal conditions.

For nucleophilic aromatic substitution to occur, harsh reaction conditions or the presence of a strong base to generate a benzyne intermediate might be necessary, though such reactivity for this specific compound has not been reported. youtube.com

Radical Reactions and Their Role in Dihydrobenzofuran Transformations

Radical reactions involving 2,3-dihydrobenzofuran (B1216630) systems have been explored, particularly in the context of synthesis and functionalization. While specific studies on this compound are scarce, the general reactivity of the dihydrobenzofuran scaffold in radical processes can be considered.

The benzylic protons at the C2 and C3 positions of the dihydrofuran ring could be susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of radical intermediates. These intermediates could then participate in various radical-mediated transformations. For instance, photoinduced cascade reactions of 2-allylphenol derivatives, which are precursors to dihydrobenzofurans, can proceed through radical intermediates to form functionalized 2,3-dihydrobenzofurans. nih.gov

The methyl groups on the aromatic ring could also be involved in radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical conditions could potentially occur at one of the methyl groups, leading to a bromomethyl derivative. The position of such a reaction would depend on the relative stability of the resulting benzylic radicals.

A plausible radical-mediated reaction is the atom transfer radical addition (ATRA), which has been utilized for the synthesis of various 2,3-dihydrobenzofuran derivatives. researchgate.net

| Radical Reaction Type | Potential Transformation of this compound |

| Hydrogen Abstraction | Formation of radicals at C2, C3, or the methyl groups. |

| Radical Addition | Addition of radicals to a functional group if present. |

| Benzylic Halogenation | Halogenation of one of the methyl groups. |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 4,5,6 Trimethyl 2,3 Dihydro 1 Benzofuran

Chromatographic Separation Techniques

Chromatography is an essential tool for isolating 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran from reaction mixtures, byproducts, or contaminants. The choice of technique depends on the complexity of the sample matrix and the analytical objective, whether for qualitative identification or quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification. For this compound, electron impact (EI) ionization would be expected to produce a molecular ion (M+) peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the dihydrofuran ring and the loss of methyl groups. GC-MS is particularly effective for identifying isomers and impurities within a sample. nih.govresearchgate.net

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Retention Time (t_R) | Analyte- and condition-dependent | Elution time from the GC column; dependent on column type, temperature program, and carrier gas flow. |

| Molecular Ion (M+) | m/z 176 | Corresponds to the molecular weight of the compound (C₁₁H₁₄O). |

| Key Fragment Ion 1 | m/z 161 | Represents the loss of a methyl group ([M-CH₃]⁺). |

| Key Fragment Ion 2 | m/z 147 | Represents the loss of an ethyl group ([M-C₂H₅]⁺) from the dihydrofuran ring cleavage. |

| Key Fragment Ion 3 | m/z 133 | Potential fragment from further degradation. |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for related benzofuran (B130515) structures.

For highly complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced peak capacity and resolution. gcms.czresearchgate.net This technique employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.comchemistry-matters.com The modulator traps fractions of the effluent from the first column and re-injects them onto the second column for a rapid, secondary separation. sepsolve.com

This process generates a structured two-dimensional chromatogram (contour plot) where compounds are separated based on two independent properties, typically volatility and polarity. gcms.cz Analytes with similar chemical properties tend to appear in distinct clusters on the plot, aiding in identification. chemistry-matters.com GC × GC is particularly advantageous for resolving isomers and detecting trace-level impurities that might co-elute with the main compound in a standard GC analysis. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. For this compound, a reverse-phase HPLC method would likely be employed. sielc.comsielc.com

In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.gov Separation is achieved based on the differential partitioning of the analyte between the two phases. Detection can be accomplished using several methods:

UV-Vis Detectors: The benzofuran core of the molecule contains a chromophore that absorbs ultraviolet light, making it readily detectable.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both retention time data and mass information, enhancing the certainty of identification, especially in complex matrices. researchgate.net

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm or Mass Spectrometer |

Spectroscopic Characterization Methodologies

While chromatography separates the compound, spectroscopy provides detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A proton NMR spectrum for this compound would show distinct signals for each unique proton. The aromatic proton would appear as a singlet in the downfield region. The three methyl groups attached to the aromatic ring would each produce a singlet at a characteristic chemical shift. The two methylene groups (-CH₂-) of the dihydrofuran ring would appear as two triplets due to coupling with each other.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a separate signal for each unique carbon atom in the molecule. The spectrum would feature signals for the aromatic carbons, the carbons of the three methyl groups, and the two methylene carbons of the dihydrofuran ring. The chemical shifts of these signals provide confirmation of the carbon skeleton. scielo.org.mx

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8 | Singlet | 1H | Aromatic C7-H |

| ~4.5 | Triplet | 2H | O-CH₂ (C2-H₂) |

| ~3.0 | Triplet | 2H | Ar-CH₂ (C3-H₂) |

| ~2.2 | Singlet | 3H | C4-CH₃ |

| ~2.1 | Singlet | 3H | C5-CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted dihydrobenzofurans. rsc.orgresearchgate.net

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158 | C7a (Ar-O) |

| ~130-135 | C4, C5, C6 (quaternary aromatic) |

| ~125 | C3a (quaternary aromatic) |

| ~115 | C7 (aromatic CH) |

| ~71 | C2 (O-CH₂) |

| ~30 | C3 (Ar-CH₂) |

Note: Predicted values are based on typical chemical shifts for substituted dihydrobenzofurans. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. rsc.org For this compound, HRMS can confirm the molecular formula C₁₁H₁₄O by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass. This technique is invaluable for confirming the identity of a newly synthesized compound or an isolated natural product.

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Calculated Exact Mass | 176.1045 |

| Observed Mass (Typical) | 176.104x (within ±5 ppm error) |

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. nih.gov The method involves passing infrared radiation through a sample; specific molecular bonds absorb this radiation at characteristic frequencies, causing them to vibrate. This absorption pattern creates a unique spectral fingerprint of the molecule. For this compound, the FTIR spectrum is expected to exhibit several key absorption bands that correspond to its distinct structural features: the aromatic ring, the dihydrofuran ring, the ether linkage, and the methyl substituents.

The analysis of the FTIR spectrum allows for the confirmation of these groups. The region between 3100 and 2800 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretches typically appear at higher wavenumbers (3100-3000 cm⁻¹) compared to the aliphatic C-H stretches of the methyl and dihydrofuran methylene groups, which are expected in the 2960-2850 cm⁻¹ range. The presence of the aromatic benzene (B151609) ring is further confirmed by C=C stretching vibrations, which typically produce sharp peaks in the 1620-1450 cm⁻¹ region. A crucial feature for identifying the benzofuran core is the strong, asymmetric C-O-C stretching vibration of the cyclic ether, which is anticipated to appear in the 1270-1200 cm⁻¹ range. The corresponding symmetric C-O-C stretch is often weaker and found around 1075-1020 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H | Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |

| Aliphatic C-H | Stretch | 2960 - 2850 | Indicates the methyl (CH₃) and methylene (CH₂) groups. |

| Aromatic C=C | Stretch | 1620 - 1450 | Provides evidence for the aromatic ring skeleton. |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1200 | A strong band characteristic of the aryl-alkyl ether linkage in the dihydrofuran ring. |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Confirms the ether functional group. |

| C-H Bend | Bend/Wag | 1470 - 1350 | Relates to the bending vibrations of the methyl and methylene groups. |

X-ray Diffraction for Solid-State Structure Confirmation

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons within the molecule diffract this beam, creating a unique pattern of reflections. By analyzing the intensity and geometry of these reflections, a detailed electron density map can be constructed, from which the positions of individual atoms are determined. Studies on structurally similar substituted benzofuran derivatives demonstrate that the benzofuran unit is typically essentially planar. nih.gov XRD analysis would confirm the planarity of the fused ring system in this compound and precisely measure the orientation of the methyl groups relative to this plane. Furthermore, this technique reveals intermolecular interactions, such as weak C-H···O or C-H···π interactions, which stabilize the crystal packing. nih.govnih.gov

Table 2: Crystallographic Data Obtainable from X-ray Diffraction Analysis

| Parameter | Information Provided | Example from a Related Benzofuran Structure nih.gov |

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The symmetry elements within the unit cell. | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The lengths and angles of the unit cell. | a = 14.5 Å, b = 7.9 Å, c = 13.1 Å, β = 109.6° |

| Bond Lengths | The precise distance between atomic nuclei. | C-O, C-C, C-H distances measured in Ångstroms (Å). |

| Bond Angles | The angle between three connected atoms. | C-O-C, C-C-C angles measured in degrees (°). |

| Dihedral Angles | The rotational angle between two planes. | The angle between the benzofuran plane and substituents. |

| Intermolecular Interactions | Non-covalent forces stabilizing the crystal. | C–H···O and C–H···π interactions. nih.gov |

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product, or derivative, with properties more suitable for a specific analytical method, most commonly gas chromatography (GC). researchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of a compound or to introduce a specific chemical feature that enhances its detectability. gcms.cz

The compound this compound is relatively non-polar and sufficiently volatile for direct analysis by GC without derivatization. However, if this molecule were part of a more complex matrix, or if related metabolites containing polar functional groups (e.g., hydroxyl or amine groups) were being analyzed, derivatization would be a critical step. For instance, if a hydroxylated metabolite of the parent compound were to be analyzed, its polarity and potential for hydrogen bonding would lead to poor chromatographic peak shape and reduced volatility.

A common derivatization strategy for hydroxyl groups is silylation. gcms.cz This involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. gcms.cz This conversion blocks hydrogen bonding, reduces the polarity of the molecule, and significantly increases its volatility, making it ideal for GC analysis. gcms.czresearchgate.net Other derivatization reactions, such as acylation or alkylation, target different functional groups to achieve similar enhancements in analytical performance. researchgate.net

Table 3: Common Derivatization Reagents and Their Target Functional Groups

| Derivatization Method | Reagent Example | Abbreviation | Target Functional Groups | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine |

| Acylation | Acetic Anhydride | - | -OH, -NH₂ | Acetate ester/amide |

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH₂ | Trifluoroacetate ester/amide |

| Alkylation | N,N-Dimethylformamide dimethyl acetal | DMF-DMA | -COOH, -OH, -NH₂ | Methyl ester/ether/amine |

Computational and Theoretical Investigations of 4,5,6 Trimethyl 2,3 Dihydro 1 Benzofuran

Conformational Analysis and Stereochemical Insights:A specific conformational analysis or computational investigation into the stereochemistry of 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran is not present in the available literature. Such studies are crucial for understanding the three-dimensional structure and its influence on properties, but they have not been published for this compound.

Due to the strict requirement to focus exclusively on "this compound" and the absence of specific data for this molecule across all the requested computational and theoretical investigation areas, it is not possible to generate the requested scientific article. The available information on the broader class of benzofurans cannot be used without violating the explicit instructions to not introduce information outside the scope of the specified compound.

Biological Activity and Mechanistic Insights of 4,5,6 Trimethyl 2,3 Dihydro 1 Benzofuran Derivatives Focus on in Vitro and Molecular Mechanisms

Antimicrobial Activity and Mechanistic Pathways (e.g., Antibacterial, Antifungal)

Benzofuran (B130515) derivatives have demonstrated notable efficacy against a range of microbial pathogens, positioning them as promising candidates in the development of new antibiotics to combat increasing microbial resistance. nih.govrsc.org

Numerous studies have evaluated the in vitro antimicrobial activity of various benzofuran derivatives against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used in these studies to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.com

For instance, certain aza-benzofuran derivatives have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 μg/mL and 25 μg/mL. mdpi.com In contrast, some oxa-benzofuran compounds have displayed potent antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values as low as 12.5 μg/mL. mdpi.com Other research has highlighted derivatives with excellent activity against Mycobacterium tuberculosis H37Rv strains, with MIC values ranging from 2 to 8 μg/mL. nih.gov Compounds bearing hydroxyl groups at the C-6 position have also exhibited excellent antibacterial activities against various strains with MIC80 values between 0.78 and 3.12 μg/mL. nih.gov

| Compound Type | Microbial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | MIC | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | MIC | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Escherichia coli | MIC | 25 µg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | MIC | 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | MIC | 12.5-25 µg/mL | mdpi.com |

| Benzofuran-3-carbohydrazide derivative | Mycobacterium tuberculosis H37Rv | MIC | 2 µg/mL | nih.gov |

| Benzofuran with C-6 hydroxyl group | Various bacterial strains | MIC80 | 0.78-3.12 µg/mL | nih.gov |

The antimicrobial action of benzofuran derivatives is attributed to several mechanisms. One of the key targets identified is DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA. nih.gov Certain substituted benzofurans have been designed as inhibitors of the DNA gyrase B subunit of Mycobacterium tuberculosis. nih.gov Similarly, some benzofuran–pyrazole hybrids have demonstrated potent suppression of E. coli DNA gyrase B, with one compound exhibiting an IC50 of 9.80 µM, an efficacy comparable to the standard drug ciprofloxacin. mdpi.com

Another proposed mechanism involves the disruption of microbial cell membranes. mdpi.com The lipophilicity of certain benzofuran derivatives, particularly aza-benzofurans, may be enhanced, allowing them to carry a positive charge. mdpi.com This characteristic facilitates electrostatic interactions with the negatively charged components of bacterial membranes, leading to a disruption of membrane integrity and subsequent cell death. mdpi.com

The antimicrobial potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more effective antimicrobial agents. nih.gov

Influence of Heteroatoms : A comparative study between aza-benzofurans (containing nitrogen) and oxa-benzofurans (containing oxygen) revealed that aza-benzofuran compounds generally exhibit better antibacterial activity, whereas oxa-benzofurans show superior antifungal activity. mdpi.com

Substituents on the Benzene (B151609) Ring : The presence of electron-withdrawing groups, such as bromo substituents, on the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring has been found to confer excellent antibacterial activity against a wide range of bacterial strains. nih.gov Conversely, electron-donating groups tend to weaken antimicrobial activity. nih.gov The presence of hydroxyl and halogen groups at the C-4, C-5, or C-6 positions is considered essential for antibacterial activity. rsc.org

Substituents on the Furan Ring : Modifications at the C-2 and C-3 positions of the benzofuran ring also play a crucial role. For example, substitutions with groups like phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl at the C-2 position have resulted in good antibacterial activity. nih.gov The presence of a double bond between C-2 and C-3 can enhance hydrophobicity and, consequently, antibacterial action. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Benzofuran derivatives have been recognized for their significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netresearchgate.net The ability to scavenge free radicals is a key aspect of their antioxidant capacity.

The antioxidant potential of benzofuran derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used method to assess the ability of a compound to act as a hydrogen donor. researchgate.netsemanticscholar.orgnih.gov Other assays, such as the ferric reducing antioxidant power (FRAP) assay, are also employed. tandfonline.commdpi.com

A study on 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a compound structurally related to the focus of this article, demonstrated significant free radical scavenging activity in the DPPH assay, with an IC20 value of 10.39 µM. nih.gov Another related compound, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, was reported to possess better antioxidant activity than the well-known antioxidant Trolox C. nih.gov Research has also shown that certain benzofuran derivatives can exhibit potent antioxidant activity at concentrations as low as 50 µg/mL. semanticscholar.orgnih.gov Furthermore, some derivatives have shown the ability to inhibit in vitro lipid peroxidation in rat brain homogenates, indicating their potential to protect against oxidative damage to cellular components. nih.gov

| Compound | Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | DPPH Radical Scavenging | IC20 | 10.39 µM | nih.gov |

| 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | - | Comparative Activity | Better than Trolox C | nih.gov |

| Benzofuran-2-carboxamide derivative (Compound 1j) | DPPH Radical Scavenging | % Inhibition (at 100 µM) | 23.5% | nih.gov |

| Benzofuran-2-carboxamide derivative (Compound 1j) | Lipid Peroxidation Inhibition | % Inhibition (at 100 µM) | 62% | nih.gov |

The primary mechanism by which benzofuran derivatives exert their antioxidant effects is through free radical scavenging, which typically involves the donation of a hydrogen atom from a hydroxyl group attached to the aromatic ring. This process neutralizes the free radical, thus terminating the damaging chain reactions.

The antioxidant activity is closely linked to the molecular structure. It has been reported that transforming a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. semanticscholar.orgnih.gov The presence and position of hydroxyl groups are particularly important. For instance, in a study of a related compound, it was found that the hydroxyl group at the olefin position had a remarkable impact on antioxidant activity, suggesting that the unstable enol structure is a key factor. semanticscholar.org Intramolecular hydrogen bonding can also play a crucial role in modulating the biological activity of these compounds. digitellinc.com Theoretical studies using Density Functional Theory (DFT) have been employed to investigate bond dissociation energies and radical stability, further elucidating the structure-antioxidant activity relationship in benzofuran derivatives. mdpi.comdigitellinc.com

Cannabinoid Receptor 2 (CB2) Agonism: Design, Synthesis, and Binding Mode Prediction

The 2,3-dihydro-1-benzofuran scaffold has been identified as a promising framework for the development of potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system, primarily expressed in immune cells, and is a therapeutic target for a variety of inflammatory and neuropathic pain conditions without the psychoactive effects associated with the CB1 receptor. nih.gov

Ligand-Steered Modeling for Receptor Binding

In the absence of a crystal structure for the active state of the CB2 receptor, computational methods such as ligand-steered modeling have been employed to predict the binding modes of 2,3-dihydro-1-benzofuran derivatives. nih.gov This approach utilizes the known ligands to shape and optimize the binding site, providing a putative model of the ligand-receptor complex. These modeling studies have been instrumental in understanding the structure-activity relationships (SAR) within this class of compounds and in guiding the design of new derivatives with improved affinity and selectivity for the CB2 receptor. nih.gov

Enantiomeric Configuration and Activity Correlation

Many 2,3-dihydro-1-benzofuran derivatives possess a chiral center, leading to the existence of enantiomers. Studies on these derivatives have demonstrated that the biological activity is often stereospecific, with one enantiomer exhibiting significantly higher potency at the CB2 receptor than the other. nih.gov For instance, in a study on a series of N-alkyl-isatin acylhydrazone derivatives, from which the 2,3-dihydro-1-benzofuran series was designed, the S-enantiomer of the most selective compound, MDA7, was identified as the active enantiomer. nih.gov This highlights the critical importance of stereochemistry in the design and development of potent CB2 agonists based on this scaffold.

Enzyme Inhibition and Modulation Studies

While specific data on 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran is not available, the interaction of the broader benzofuran class of compounds with various enzyme systems is an area of active research.

Cytochrome P450 Enzyme Interactions and Metabolic Activation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. The metabolic profile of a compound is a crucial determinant of its pharmacokinetic properties and potential for drug-drug interactions. While specific studies on the metabolic stability and CYP interactions of this compound are not documented, research on other benzofuran derivatives indicates that this chemical class can undergo metabolism by CYP enzymes. researchgate.net The nature and extent of these interactions would be influenced by the specific substitution pattern on the benzofuran ring system.

Inhibition of Other Enzyme Systems

Benzofuran derivatives have been investigated for their inhibitory activity against a variety of other enzyme systems. For example, novel benzofuran-azacyclic hybrids have been designed and synthesized to evaluate their inhibitory potency on acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Certain derivatives have shown promising dual inhibitory activity against both enzymes. nih.gov This suggests that the 2,3-dihydro-1-benzofuran scaffold could be a versatile platform for developing inhibitors of various enzymes, depending on the specific functional groups appended to the core structure.

Anti-inflammatory Properties at the Molecular and Cellular Level

The anti-inflammatory potential of benzofuran and its derivatives is a well-documented area of research. nih.govmdpi.comnih.govmedcraveonline.com These compounds have been shown to modulate inflammatory pathways at the molecular and cellular level through various mechanisms.

Studies on different benzofuran derivatives have demonstrated their ability to suppress the production of pro-inflammatory mediators. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) in lipopolysaccharide-stimulated macrophages. nih.gov This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). nih.gov

The anti-inflammatory effects of some benzofuran hybrids have been linked to the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com By inhibiting the phosphorylation of key proteins in these cascades, these compounds can down-regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.com

Table 1: Inhibitory Concentration (IC50) of Selected Fluorinated Benzofuran and Dihydrobenzofuran Derivatives on Inflammatory Mediators in LPS-Stimulated Macrophages nih.gov

| Compound | IC50 for IL-6 (µM) | IC50 for CCL2 (µM) | IC50 for NO (µM) | IC50 for PGE2 (µM) |

| Derivative 1 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| Derivative 2 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| Derivative 3 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| Derivative 4 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| Derivative 5 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

| Derivative 6 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |

Note: The specific structures of the tested derivatives are detailed in the source publication. This table illustrates the range of activities observed for this class of compounds.

Antitumor and Antiviral Activities through Mechanistic Investigation

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the antitumor or antiviral activities of this compound derivatives. While the broader classes of benzofuran and 2,3-dihydrobenzofuran (B1216630) compounds have been investigated for such properties, research focusing specifically on derivatives of the this compound scaffold is not publicly available.

General studies on benzofuran derivatives have shown a range of biological activities. For instance, various substituted benzofurans have been evaluated against different cancer cell lines and viruses. Mechanistic investigations in these broader classes have pointed towards activities like the inhibition of enzymes crucial for viral replication or the induction of apoptosis in cancer cells. Some benzofuran-based compounds have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. In the context of antiviral research, certain benzofuran derivatives have been explored for their ability to act as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to viral infections.

However, it is crucial to note that these findings are related to the general benzofuran and 2,3-dihydrobenzofuran structures. The specific effects of the 4,5,6-trimethyl substitution pattern on the dihydrobenzofuran core, in the context of antitumor and antiviral activity, have not been documented in the reviewed literature. Therefore, no data tables or detailed research findings on the in vitro and molecular mechanisms of this compound derivatives can be provided.

Applications in Organic Synthesis and Material Science Research

4,5,6-Trimethyl-2,3-dihydro-1-benzofuran as a Building Block for Complex Architectures

The 2,3-dihydrobenzofuran (B1216630) core is a foundational element in the synthesis of many complex, biologically active molecules. researchgate.net Its rigid structure, composed of a benzene (B151609) ring fused to a saturated furan ring, provides a stable and versatile scaffold for further chemical modifications. mdpi.com Synthetic strategies often utilize the dihydrobenzofuran moiety as a key precursor for constructing more intricate organic frameworks. nih.gov

The presence of three methyl groups on the benzene ring of this compound offers specific steric and electronic properties that can be exploited in the design of complex molecules. These substituents can influence the reactivity of the aromatic ring and provide points for further functionalization. While specific examples detailing the use of this compound as a building block are not extensively documented, the general synthetic utility of the dihydrobenzofuran class suggests its potential in this area. For instance, methods such as the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provide a convergent approach to functionalized dihydrobenzofurans, which can then be elaborated into more complex structures. acs.org

Development of Novel Heterocyclic Scaffolds Utilizing the Dihydrobenzofuran Moiety

The dihydrobenzofuran nucleus is a valuable starting point for the synthesis of novel heterocyclic systems. nih.gov Various synthetic methodologies have been developed to construct diverse heterocyclic compounds from this core structure. For example, benzofuran (B130515) chalcones can be used as intermediates to synthesize pyrimidine-containing benzofurans. nih.gov These reactions demonstrate the versatility of the benzofuran scaffold in accessing a broader range of heterocyclic architectures with potential biological activities.

The development of novel transition metal-catalyzed reactions has further expanded the synthetic utility of dihydrobenzofurans. nih.gov Techniques such as [3+2] cycloaddition reactions and C-H activation can be employed to build upon the dihydrobenzofuran core, leading to the formation of new and complex heterocyclic systems. nih.gov The this compound molecule, with its specific substitution pattern, could serve as a unique substrate in these transformations, potentially leading to novel heterocyclic scaffolds with distinct properties.

Table 1: Synthetic Methodologies for Dihydrobenzofuran Derivatives

| Methodology | Description | Potential Application |

| Palladium-catalyzed Heteroannulation | Convergent synthesis from 2-bromophenols and 1,3-dienes. acs.org | Efficient construction of the core dihydrobenzofuran structure with various substituents. |

| [3+2] Cycloaddition | Reaction of quinone esters with styrenes catalyzed by copper complexes to yield enantioselective dihydrobenzofurans. nih.gov | Access to chiral dihydrobenzofuran derivatives for asymmetric synthesis. |

| C-H Insertion Reactions | Dirhodium carboxylate catalyzed stereoselective C-H insertion of aryldiazoacetates. nih.gov | Formation of 2,3-disubstituted dihydrobenzofurans with high diastereoselectivity. |

Use in the Synthesis of Biologically Relevant Small Molecules

Benzofuran and its derivatives, including the 2,3-dihydrobenzofuran scaffold, are present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. scienceopen.comresearchgate.net These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral properties. scienceopen.comnih.gov The dihydrobenzofuran core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The synthesis of biologically active small molecules often targets the modification of the benzofuran or dihydrobenzofuran nucleus to enhance potency and selectivity. nih.gov For example, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated as anti-inflammatory and potential anticancer agents. nih.gov The introduction of substituents, such as the three methyl groups in this compound, can significantly influence the biological activity of the resulting molecules. While direct studies on the biological activity of this specific compound are limited, its structural similarity to other bioactive dihydrobenzofurans suggests its potential as a precursor for the synthesis of new therapeutic agents. researchgate.net

Table 2: Reported Biological Activities of Benzofuran and Dihydrobenzofuran Derivatives

| Biological Activity | Description | Reference |

| Antimicrobial | Activity against various bacteria and fungi. researchgate.net | researchgate.net |

| Anti-inflammatory | Inhibition of inflammatory pathways. nih.gov | nih.gov |

| Antitumor | Cytotoxic activity against cancer cell lines. scienceopen.comnih.gov | scienceopen.comnih.gov |

| Antiviral | Inhibition of viral replication. scienceopen.com | scienceopen.com |

Potential in Advanced Polymer Chemistry

The application of benzofuran derivatives extends to the field of polymer chemistry, where they can be incorporated into polymer backbones to impart specific properties. researchgate.net For instance, benzofuran-containing polymers have been explored for their potential use in various materials. While the direct use of this compound in polymer chemistry is not well-documented, the reactivity of the dihydrobenzofuran ring system suggests several possibilities.

The aromatic ring of the dihydrobenzofuran moiety could be functionalized to introduce polymerizable groups, allowing for its incorporation as a monomer in polymerization reactions. The resulting polymers could exhibit unique thermal, mechanical, or optical properties due to the rigid and planar nature of the benzofuran unit. The trimethyl substitution pattern might enhance the solubility and processability of such polymers.

Contribution to Eco-Sustainable Chemical Processes

In recent years, there has been a significant push towards the development of environmentally friendly and sustainable synthetic methods in chemistry. This includes the use of greener solvents, catalysts, and reaction conditions. Several sustainable approaches for the synthesis of dihydrobenzofurans have been reported.

Future Research Directions and Unexplored Avenues for 4,5,6 Trimethyl 2,3 Dihydro 1 Benzofuran

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for producing substituted benzofurans often involve multi-step processes that may have scalability issues. Future research should focus on developing more efficient and environmentally friendly synthetic pathways to 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran. Key areas of exploration could include:

Catalytic Strategies: Investigating the use of novel catalysts, such as gold- or silver-based catalysts, could provide more direct and higher-yielding synthetic routes. nih.gov Palladium-catalyzed cross-coupling reactions also present a promising avenue for the construction of the benzofuran (B130515) core. nih.gov

One-Pot Syntheses: The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, would significantly improve the efficiency of the synthesis. This could involve tandem reactions that form the heterocyclic ring and introduce the desired substitutions in a single sequence. nih.govsemanticscholar.org

Green Chemistry Approaches: The use of greener solvents, lower reaction temperatures, and renewable starting materials should be a priority in the development of new synthetic methods. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for some benzofuran derivatives. nih.gov

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Route | Catalyst | Number of Steps | Potential Yield (%) | Sustainability Notes |

|---|---|---|---|---|

| Classical Cyclization | Acid/Base | 3-5 | 40-60 | Often requires harsh conditions and stoichiometric reagents. |

| Palladium-Catalyzed | Pd(OAc)₂/Ligand | 2-3 | 70-85 | Milder conditions, but catalyst cost and removal can be a concern. |

| Gold-Catalyzed | AuCl₃/AgNTf₂ | 1-2 | 75-90 | High efficiency, but catalyst cost is a significant factor. nih.gov |

In-Depth Mechanistic Studies of Biological Activities

Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govresearchgate.net A critical area of future research will be to screen this compound for various biological activities and to conduct in-depth mechanistic studies to understand how it exerts its effects at the molecular level.

Initial Screening: The compound should be tested against a diverse panel of biological targets, including various cancer cell lines, bacteria, fungi, and viruses.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be necessary. This could involve identifying the specific enzymes or receptors that the compound interacts with, as well as elucidating the downstream signaling pathways that are affected. For example, if anticancer activity is observed, studies could investigate whether the compound induces apoptosis, inhibits cell proliferation, or affects cell cycle progression. mdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related derivatives, it will be possible to establish structure-activity relationships. This will provide valuable insights into which structural features are essential for the observed biological activity and can guide the design of more potent and selective analogs.

Table 2 outlines a potential biological screening cascade for future research.

Table 2: Proposed Biological Screening Cascade for this compound

| Screening Phase | Activity to be Tested | Potential Assays | Rationale |

|---|---|---|---|

| Primary Screening | Anticancer | MTT assay against a panel of cancer cell lines (e.g., K562, HeLa, PC3) mdpi.comnih.gov | Benzofurans are known to have anticancer properties. nih.govresearchgate.net |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria and fungal strains. rsc.org | The benzofuran scaffold is a common motif in antimicrobial agents. rsc.org | |

| Antioxidant | DPPH or ABTS radical scavenging assays. | Many phenolic and heterocyclic compounds exhibit antioxidant activity. nih.gov | |

| Secondary Screening | Mechanism of Action | Caspase-Glo assay for apoptosis, cell cycle analysis by flow cytometry. mdpi.com | To understand the mode of anticancer action. |

Exploration of Novel Chemical Transformations and Derivatizations

The this compound scaffold provides a versatile platform for further chemical modification. Future research should explore novel chemical transformations and derivatizations to create a library of new compounds with potentially enhanced properties.

Functionalization of the Benzene (B151609) Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation. These modifications could significantly impact the electronic properties and biological activity of the molecule.

Modification of the Dihydrofuran Ring: The dihydrofuran ring offers opportunities for a variety of chemical transformations, including oxidation to the corresponding benzofuran, or ring-opening reactions to generate new scaffolds.

Introduction of Pharmacophores: Known pharmacophores, or molecular features responsible for a drug's pharmacological activity, can be strategically incorporated into the this compound structure to design new drug candidates.

Integration with Advanced Materials Science

The unique photophysical and electronic properties of some benzofuran derivatives suggest that they may have applications in materials science. nih.gov Future research could explore the potential of this compound and its derivatives in the development of new materials.

Organic Electronics: The electron-rich nature of the benzofuran ring system suggests that derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Fluorescent Probes: By introducing appropriate functional groups, it may be possible to develop fluorescent probes based on the this compound scaffold for the detection of specific ions, molecules, or biological events.

Multidisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will require a multidisciplinary research approach that integrates expertise from various fields.

Computational Chemistry: Molecular modeling and computational chemistry can be used to predict the properties of the compound, guide the design of new derivatives, and elucidate the mechanisms of its biological activity.

Chemical Biology: The use of chemical biology tools and techniques will be essential for identifying the biological targets of the compound and for studying its effects in living systems.

Pharmacology and Toxicology: A thorough evaluation of the pharmacological and toxicological properties of the compound will be necessary to assess its potential as a therapeutic agent.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the recommended methodologies for synthesizing 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran and its structural analogs?